2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)-N-(3-ethylphenyl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide typically involves multiple steps. One common method includes the cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in polyphosphoric acid. This reaction proceeds through the electrophilic activation of nitroalkanes, followed by nucleophilic attack by semicarbazides or thiosemicarbazides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using specialized reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro linkage and has been studied for its pharmacological properties.
Other Spiro Compounds: Various spiro compounds with different substituents have been explored for their unique chemical and biological properties.
Uniqueness
2-(2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)-N-(3-ethylphenyl)acetamide stands out due to its specific structural features and the presence of both spiro and acetamide functionalities
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-13-7-6-8-14(11-13)19-15(22)12-21-16(23)18(20-17(21)24)9-4-3-5-10-18/h6-8,11H,2-5,9-10,12H2,1H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXJDDSFXMLMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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